![molecular formula C8H8I2N2O B2501187 2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide CAS No. 2413374-40-8](/img/structure/B2501187.png)
2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
The compound "2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and methods that could be relevant to the synthesis and characterization of similar pyridine derivatives. For instance, the synthesis and characterization of a series of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides are detailed, which share a pyridine core with the compound of interest . Additionally, methods for preparing carboxamides and peptides using dehydration condensation are described, which could potentially be applied to the synthesis of "2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide" . Furthermore, the synthesis of new polyamides based on a pyridine derivative is reported, which provides insight into the chemical behavior of pyridine-containing compounds .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and specific reagents. In the context of the provided papers, the synthesis of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides involves the use of spectroscopic techniques for characterization, such as IR, 1H NMR, UV, and fluorescence, along with X-ray crystallography . The synthesis of polyamides from a pyridine monomer also involves a direct polycondensation reaction, indicating that similar methods could be employed for the synthesis of "2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide" .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for understanding their chemical properties and potential applications. The papers describe the use of density functional theory (DFT) and time-dependent DFT calculations to elucidate the molecular structures and optical properties of the synthesized compounds . X-ray single crystal diffraction is also used to determine the precise molecular geometry, which is essential for any structure-activity relationship studies .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives can be inferred from the methods used to synthesize related compounds. The dehydration condensation method described for the preparation of carboxamides and peptides indicates that pyridine derivatives can react with carboxylic acids and amines to form amide bonds . This suggests that "2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide" could also be synthesized through similar condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The papers provide information on the solubility of polyamides containing pyridyl moieties, which are soluble in polar solvents at room temperature . Thermal properties are also investigated, indicating that these compounds have good thermal stability . These insights could be relevant to the physical and chemical properties of "2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide", although specific studies on this compound would be required for a comprehensive analysis.
Scientific Research Applications
Antimicrobial Activity
2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide derivatives have been investigated for their potential in antimicrobial applications. Research into related compounds, such as pyridothienopyrimidines and pyridothienotriazines, demonstrates significant antimicrobial activities against various microorganisms. For instance, compounds synthesized from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides showed promising in vitro antimicrobial effects (Abdel-rahman et al., 2002).
Synthesis of Heterocyclic Compounds
The versatility of diiodo-dimethylpyridine carboxamide analogs in the synthesis of complex heterocyclic structures is noteworthy. These compounds serve as key intermediates in the creation of diverse heterocycles with potential biological activities. Investigations into reactions under microwave irradiation have led to the synthesis of thieno[2,3-d]pyrimidines, highlighting the methodological advancements in heterocyclic chemistry and the potential for developing novel therapeutic agents (Davoodnia et al., 2009).
Antituberculosis Activity
The search for new antituberculosis agents has led to the exploration of imidazo[1,2-a]pyridine-3-carboxamides, with derivatives demonstrating potent activity against both multi- and extensively drug-resistant strains of tuberculosis. This research suggests the potential of 2,5-diiodo-4,6-dimethylpyridine-3-carboxamide derivatives in contributing to the development of new antituberculosis therapies (Moraski et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-diiodo-4,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2N2O/c1-3-5(8(11)13)7(10)12-4(2)6(3)9/h1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOQNOLYAWPWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)I)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide |
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